Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 4,4,5-Trimethylpyrrolidin-2-one
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 4,4,5-Trimethylpyrrolidin-2-one
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into the structure and environment of individual atoms within a molecule. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for 4,4,5-trimethylpyrrolidin-2-one, a substituted γ-lactam of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra for this specific compound, this document leverages high-quality computational predictions, validated against experimental data from structurally analogous compounds, to provide a reliable and in-depth spectral analysis.
The Structural Elucidation of 4,4,5-Trimethylpyrrolidin-2-one through NMR
The pyrrolidin-2-one scaffold is a prevalent motif in a wide array of biologically active compounds and natural products. The precise substitution pattern on this five-membered ring can significantly influence its chemical properties and biological activity. Therefore, unambiguous structural confirmation is paramount. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed roadmap of the molecular architecture.
This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts for 4,4,5-trimethylpyrrolidin-2-one, offering a clear rationale for the assignment of each signal based on established principles of NMR theory and comparison with experimental data from related structures.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for 4,4,5-trimethylpyrrolidin-2-one were calculated using advanced computational algorithms. The data is presented for two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to account for potential solvent effects on the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4,4,5-Trimethylpyrrolidin-2-one
| Protons | Predicted δ (CDCl₃) | Predicted Multiplicity | Predicted Integration | Predicted δ (DMSO-d₆) | Predicted Multiplicity | Predicted Integration |
| NH | ~6.5-7.5 | broad singlet | 1H | ~7.0-8.0 | broad singlet | 1H |
| H5 | ~3.5-3.7 | quartet | 1H | ~3.4-3.6 | quartet | 1H |
| H3 | ~2.2-2.4 | singlet | 2H | ~2.1-2.3 | singlet | 2H |
| 5-CH₃ | ~1.1-1.3 | doublet | 3H | ~1.0-1.2 | doublet | 3H |
| 4-CH₃ (axial) | ~1.0-1.2 | singlet | 3H | ~0.9-1.1 | singlet | 3H |
| 4-CH₃ (equatorial) | ~0.9-1.1 | singlet | 3H | ~0.8-1.0 | singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4,4,5-Trimethylpyrrolidin-2-one
| Carbon | Predicted δ (CDCl₃) | Predicted δ (DMSO-d₆) |
| C2 (C=O) | ~175-180 | ~174-179 |
| C5 | ~55-60 | ~54-59 |
| C4 | ~40-45 | ~39-44 |
| C3 | ~35-40 | ~34-39 |
| 5-CH₃ | ~15-20 | ~14-19 |
| 4-CH₃ (gem-dimethyl) | ~20-30 | ~19-29 |
Spectral Interpretation and Rationale
The assignment of the predicted chemical shifts is based on the electronic environment of each nucleus, considering inductive effects, and magnetic anisotropy.
¹H NMR Spectrum Analysis:
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NH Proton: The amide proton is expected to appear as a broad singlet in the downfield region due to its acidic nature and quadrupole broadening from the adjacent nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.
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H5 (Methine Proton): This proton, being adjacent to the nitrogen atom, is deshielded and appears as a quartet due to coupling with the three protons of the 5-methyl group.
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H3 (Methylene Protons): The two protons on C3 are adjacent to the carbonyl group, which deshields them. In this specific structure, due to the gem-dimethyl group at the C4 position, these protons are predicted to be chemically equivalent and thus appear as a singlet.
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5-CH₃ (Methyl Protons): These protons are coupled to the H5 proton, resulting in a doublet.
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4-CH₃ (gem-Dimethyl Protons): The two methyl groups at the C4 position are diastereotopic. However, in the absence of a chiral center, they are predicted to be chemically equivalent and appear as two distinct singlets, though their chemical shifts are expected to be very similar.
¹³C NMR Spectrum Analysis:
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C2 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.
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C5 (Methine Carbon): This carbon is attached to the nitrogen atom, leading to a downfield shift compared to a standard alkane carbon.
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C4 (Quaternary Carbon): The C4 carbon, bearing two methyl groups, is a quaternary carbon and is expected to have a chemical shift in the aliphatic region.
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C3 (Methylene Carbon): The C3 carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift.
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Methyl Carbons: The carbons of the three methyl groups are expected to appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 4,4,5-trimethylpyrrolidin-2-one or related compounds, the following protocol is recommended.[1]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: Typically 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 4,4,5-trimethylpyrrolidin-2-one with the atom numbering used for the NMR assignments.
Caption: Molecular structure of 4,4,5-trimethylpyrrolidin-2-one.
Conclusion
This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR chemical shifts for 4,4,5-trimethylpyrrolidin-2-one. By combining computational predictions with established principles of NMR spectroscopy and comparative analysis with structurally related compounds, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols further enhance its utility as a practical guide for the accurate and reliable characterization of this and similar molecular scaffolds.
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